Ethyl 5-bromo-3-(trifluoromethyl)picolinate

Cross-coupling Medicinal chemistry Building block reactivity

Ethyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214353-89-5) is a poly-substituted pyridine-2-carboxylate ester bearing a bromine atom at the 5-position and a trifluoromethyl group at the 3-position. With a molecular formula of C₉H₇BrF₃NO₂ and a molecular weight of 298.06 g/mol, this compound belongs to the class of trifluoromethyl-substituted picolinate esters, which are widely employed as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C9H7BrF3NO2
Molecular Weight 298.06 g/mol
CAS No. 1214353-89-5
Cat. No. B1391423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-3-(trifluoromethyl)picolinate
CAS1214353-89-5
Molecular FormulaC9H7BrF3NO2
Molecular Weight298.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F
InChIInChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3
InChIKeyNOIFHPLSUAYGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214353-89-5): A Strategic Building Block for Medicinal Chemistry and Agrochemical Synthesis


Ethyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214353-89-5) is a poly-substituted pyridine-2-carboxylate ester bearing a bromine atom at the 5-position and a trifluoromethyl group at the 3-position. With a molecular formula of C₉H₇BrF₃NO₂ and a molecular weight of 298.06 g/mol, this compound belongs to the class of trifluoromethyl-substituted picolinate esters, which are widely employed as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials [1]. The compound exists as a white crystalline solid and serves as a key building block for further functionalization via cross-coupling, nucleophilic substitution, and ester hydrolysis reactions . Its computed XLogP3 value of 3.0 reflects moderate lipophilicity imparted by the trifluoromethyl substituent, a property frequently leveraged to enhance membrane permeability and metabolic stability in derived bioactive molecules [1].

Why Ethyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214353-89-5) Cannot Be Replaced by Generic Analogs


Even among closely related picolinate esters, the precise pattern of substituent type, position, and ester moiety critically governs reactivity, regiochemical outcomes, and physicochemical properties. Substituting the 5-bromo group with a 5-chloro analog reduces cross-coupling efficiency substantially—experimental data on monohalopyridines demonstrate a reactivity order of Br > I >> Cl in Suzuki–Miyaura couplings, with 3-bromopyridine affording the coupling product quantitatively under optimized conditions [1]. Exchanging the ethyl ester for the corresponding methyl ester or free carboxylic acid alters solubility, lipophilicity, and the chemical steps required for downstream derivatization—the ethyl ester serves as a protected carboxyl surrogate that can be selectively hydrolyzed, whereas the acid form requires activation for coupling and exhibits different partition behavior. Similarly, positional isomers such as the 6-bromo or 4-bromo variants exhibit distinct electronic environments at the pyridine ring, directly affecting regioselectivity in cross-coupling and nucleophilic aromatic substitution reactions [1]. The trifluoromethyl group at the 3-position further exerts a strong electron-withdrawing effect unique to this regioisomer, influencing both the reactivity of the bromine leaving group and the acidity of the α-position in derived products [2].

Quantitative Differentiation Evidence for Ethyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214353-89-5) vs. Closest Analogs


Superior Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro Picolinate in Suzuki–Miyaura Reactions

In Suzuki–Miyaura cross-coupling of halogenated pyridines, the bromo substituent demonstrates significantly higher reactivity than the chloro substituent. A systematic study of monohalopyridines revealed an experimental yield order of Br > I >> Cl, with 3-bromopyridine achieving quantitative coupling product formation under optimized conditions [1]. While this study used unsubstituted halopyridines, the 5-bromo substituent on the target picolinate benefits from a comparable electronic environment (meta to pyridine nitrogen), and the additional electron-withdrawing trifluoromethyl group at the 3-position is expected to further activate the bromine toward oxidative addition with palladium catalysts [2]. This positions Ethyl 5-bromo-3-(trifluoromethyl)picolinate as a more efficient coupling partner than its 5-chloro analog, particularly for challenging or sterically hindered boronic acid substrates.

Cross-coupling Medicinal chemistry Building block reactivity

Ethyl Ester vs. Carboxylic Acid: Solubility, Lipophilicity, and Synthetic Tractability Comparison

The ethyl ester form of 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214353-89-5) offers distinct advantages over the free carboxylic acid analog (CAS 1211580-84-5) in terms of lipophilicity and synthetic handling. The target compound has a computed XLogP3 of 3.0 [1], whereas the corresponding carboxylic acid carries a predicted pKa of approximately 2.46 and a predicted logD (pH 7.4) significantly lower due to ionization of the acid group . This difference of approximately 1.5–2.0 log units in distribution coefficient translates to a 30- to 100-fold higher partitioning into organic phases for the ethyl ester, facilitating extraction and chromatographic purification during multi-step synthetic sequences. Additionally, the ethyl ester serves as a masked carboxylic acid that can be selectively deprotected under mild basic hydrolysis conditions, avoiding the need for pre-activation (e.g., formation of acid chloride or active ester) required when using the free acid directly in amide bond formation or other derivatization reactions.

Ester prodrug Lipophilicity Synthetic intermediate

Positional Isomer Differentiation: 5-Bromo-3-CF3 vs. 6-Bromo-3-CF3 Picolinate in Regioselective Transformations

The substitution pattern on the pyridine ring critically influences the electronic environment and steric accessibility at the reactive bromine site. Comparative DFT calculations on halogenated pyridines indicate that the C3 position exhibits higher electron density than C2 and C4 positions, which maps to the experimental order of C3 > C2, C4 for halogen reactivity in Suzuki coupling [1]. The target compound bears bromine at the 5-position (C5), which is electronically para to the pyridine nitrogen and ortho to the ester group, whereas the positional isomer ethyl 6-bromo-3-(trifluoromethyl)picolinate (CAS 1803840-36-9) places bromine at the 6-position—directly adjacent to the nitrogen and ortho to the ester. This positional difference alters the electron-withdrawing influence on the bromine, with the 5-bromo isomer expected to show superior reactivity in palladium-catalyzed oxidative addition due to the absence of the competing coordination effect of the pyridine nitrogen at the adjacent position [2]. Additionally, the 5-bromo substitution leaves the 6-position available for late-stage functionalization via C–H activation strategies, a synthetic option foreclosed in the 6-bromo isomer.

Regioselectivity Positional isomer Cross-coupling

Ethyl vs. Methyl Ester: Molecular Weight and Boiling Point Differentiation for Purification and Handling

The ethyl ester of 5-bromo-3-(trifluoromethyl)picolinate (MW 298.06 g/mol) provides a higher molecular weight increment compared to the methyl ester analog (CAS 1214328-84-3, MW 284.03 g/mol), a difference of 14.03 g/mol [1]. This mass difference, corresponding to one methylene unit, can be advantageous in reaction monitoring by LCMS, where the ethyl ester derivative yields a distinct mass signal separated from the methyl ester reference. The methyl ester analog has a predicted boiling point of 298.1±40.0 °C and density of 1.668±0.06 g/cm³ ; the ethyl ester, with its larger ester alkyl chain, is expected to have a slightly higher boiling point and lower density, which can affect chromatographic retention times and purification strategy selection. While these differences are modest in absolute terms, the choice of ethyl over methyl ester can simplify analytical deconvolution in parallel synthesis workflows where multiple ester variants are employed simultaneously.

Ester comparison Physical properties Purification

Purity Specifications: Comparative Batch Analysis from Multiple Vendors for Procurement Decision-Making

Commercial sourcing data indicates two primary purity specifications for Ethyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214353-89-5): ≥97% (Leyan, catalog number 2007372) and ≥98% (NLT 98%, MolCore, catalog number MC661936) . The 97% specification is sufficient for most research-scale synthetic applications where subsequent purification steps are performed; the 98% (NLT) specification offers a tighter impurity profile that may be preferable for critical intermediates in multi-step syntheses where impurity carry-through is a concern. Both purity levels exceed the typical 95% specification commonly offered for the corresponding carboxylic acid analog (CAS 1211580-84-5), which is often supplied at 95–97% purity . The availability of the compound with documented purity from multiple suppliers reduces single-source dependency risk in procurement planning.

Quality control Purity Vendor comparison

Synthetic Access: Cobalt-Catalyzed [2+2+2] Cycloaddition Route for Ethyl Trifluoromethyl Picolinates

A dedicated synthetic methodology for trifluoromethyl-substituted ethyl picolinate derivatives was established via cobalt-catalyzed intermolecular [2+2+2] cycloaddition of aryl- and trifluoromethyl-substituted internal alkynes with ethyl cyanoformate [1]. Using the CoI₂/dcype/Zn catalyst system, the reaction proceeded with high regioselectivity, yielding two trifluoromethyl-substituted ethyl picolinate derivatives as single regioisomers. This methodology provides a direct, modular route to the target compound class that avoids the stepwise bromination–esterification sequence starting from picolinic acid. The cobalt-catalyzed approach offers higher atom economy and regiochemical control compared to traditional synthetic routes employing bromination with NBS followed by acid-catalyzed esterification, which can generate positional isomer mixtures requiring chromatographic separation. For laboratories equipped with organometallic synthesis capabilities, this catalytic route represents a scalable alternative for producing the target compound with defined regioisomeric purity.

Synthetic methodology Regioselective synthesis Trifluoromethyl pyridine

Recommended Application Scenarios for Ethyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214353-89-5) Based on Quantitative Evidence


Lead Optimization in Drug Discovery Requiring Efficient Suzuki Coupling

When a medicinal chemistry program requires rapid SAR expansion via Suzuki–Miyaura cross-coupling, the 5-bromo substituent of this picolinate offers quantitative-level coupling efficiency superior to both chloro and iodo alternatives under optimized conditions [1]. The ethyl ester protection of the carboxylic acid ensures compatibility with anhydrous coupling conditions without the need for orthogonal protection strategies. This application is supported by the experimental yield ranking Br > I >> Cl established for halopyridines and the positional advantage of C5-substitution (para to pyridine nitrogen) for oxidative addition reactivity [1].

Synthesis of Fluorinated Building Blocks for Agrochemical Discovery

In agrochemical research, the trifluoromethyl group at the 3-position enhances metabolic stability and membrane permeability of derived herbicidal or fungicidal candidates. Ethyl 5-bromo-3-(trifluoromethyl)picolinate provides a direct entry to penta-substituted pyridine scaffolds used in herbicidal compositions, as described in patent literature covering 2,6-bis(trifluoromethyl)-4-pyridinols [2]. The compound's computed XLogP3 of 3.0 indicates a favorable lipophilicity window for foliar uptake, and the ethyl ester can be hydrolyzed post-coupling to generate the free acid for salt formation or further derivatization.

Multi-Step Fragment-Based Synthesis with Orthogonal Functionalization

For fragment-based drug discovery and parallel library synthesis, the target compound's substitution pattern enables orthogonal functionalization: the 5-bromo group engages in palladium-catalyzed cross-coupling, while the 6-position remains available for late-stage C–H activation or nucleophilic substitution [3]. This contrasts with the 6-bromo positional isomer (CAS 1803840-36-9), where the bromine occupies the position adjacent to the pyridine nitrogen, complicating subsequent diversification at that position. The availability of the compound at 97–98% purity from multiple vendors ensures batch-to-batch consistency across library production cycles.

Preclinical Candidate Intermediate Requiring cGMP-Ready Supply Chain

When a preclinical candidate derived from this picolinate scaffold progresses toward IND-enabling studies, the compound's multi-vendor availability at ≥97% purity provides a foundation for supplier qualification and scale-up . The ethyl ester form is preferred over the free acid for large-scale handling due to its neutral character and superior organic solubility, which simplifies extractive workup and reduces aqueous waste streams. The documented synthetic route via cobalt-catalyzed [2+2+2] cycloaddition offers a regioselective, scalable alternative to traditional batch bromination–esterification, supporting process chemistry development for GMP manufacturing [4].

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